7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, involves intricate organic reactions that yield heterocyclic structures with diverse functional groups. A notable method includes the cyclization of lithiated pyridine and quinoline carboxamides, leading to the formation of pyrrolopyridines and spirocyclic beta-lactams, highlighting the complexity and versatility of synthetic routes in accessing quinoline derivatives (Clayden, Hamilton, & Mohammed, 2005). Additionally, organocatalytic cycloaddition of β-Ketoesters with azidoquinolines has been employed to synthesize quinoline-triazole carboxylates, demonstrating the diversity of synthetic strategies to introduce various substituents onto the quinoline core (Saraiva, Krüger, & Alves, 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which serves as a scaffold for various substitutions that significantly impact their chemical behavior and biological activity. Advanced techniques like X-ray diffraction have been pivotal in determining the crystal structures of quinoline analogs, revealing the impact of substituents on molecular conformation and intermolecular interactions (Główka et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclocondensation, N-alkylation, and acylation, to yield polycyclic heterocycles with diverse functional groups. These reactions are influenced by the nature of substituents and reaction conditions, demonstrating the compounds' reactivity and potential for chemical modifications (Zhao et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. Polymorphic studies have shed light on different crystalline forms of quinoline carboxamides, revealing insights into their stability, dissolution behavior, and physical characteristics, which are essential for their practical applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, define the utility of quinoline derivatives in chemical syntheses and as intermediates in the production of more complex molecules. The versatility in chemical reactions allows for the synthesis of a wide range of compounds with potential applications in materials science, pharmaceuticals, and as catalysts (Hamana & Noda, 1966).
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the significance of quinoline derivatives in the development of new antibacterial agents. A study conducted by Domagala et al. (1988) focused on the synthesis of quinoline carboxylic acids, revealing their potent antibacterial activity and the establishment of quantitative structure-activity relationships (QSAR) for these compounds. This research underscores the potential of quinoline derivatives in combating bacterial infections through targeted molecular modifications (Domagala et al., 1988).
Anticonvulsant Activity
Stanton and Ackerman (1983) explored the anticonvulsant activity of certain tetracyclic indole derivatives, providing insights into the therapeutic potential of quinoline-based compounds in epilepsy treatment. Their research highlights the importance of structural modifications in enhancing the efficacy of such compounds (Stanton & Ackerman, 1983).
properties
IUPAC Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-14-3-5-17(6-4-14)26-23(28)19-13-21(16-9-11-25-12-10-16)27-22-15(2)20(24)8-7-18(19)22/h7-14,17H,3-6H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIDWCLEBLKHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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